4,4-Dimethyl-3-phenylpiperidine (CAS 811782-35-1 for the free base; 2126161-51-9 for the hydrochloride salt) is a highly specialized, sterically hindered nitrogen heterocycle utilized primarily as a premium building block in advanced medicinal chemistry [1]. Structurally, it features a piperidine core substituted with a phenyl ring at the C3 position and a gem-dimethyl group at the C4 position, a specific substitution pattern engineered to provide exceptional conformational rigidity and metabolic stability compared to unbranched analogs [2]. For procurement professionals and synthetic chemists, this compound represents a strategic precursor for constructing CNS-active agents, kinase inhibitors, and GPCR ligands where the 3-phenylpiperidine pharmacophore is essential, but requires structural reinforcement to survive hepatic metabolism and achieve high target selectivity.
Attempting to substitute 4,4-dimethyl-3-phenylpiperidine with the more common and less expensive 3-phenylpiperidine routinely leads to late-stage failures in both pharmacokinetic profiles and target binding affinity [1]. Unsubstituted 3-phenylpiperidines are highly susceptible to rapid oxidative metabolism (hydroxylation) at the C4 position by cytochrome P450 enzymes, resulting in high intrinsic clearance and poor in vivo half-lives. Furthermore, the generic analog exists as a rapidly equilibrating mixture of chair conformers, which incurs a massive entropic penalty upon binding to a biological target. The precise installation of the 4,4-gem-dimethyl group invokes the Thorpe-Ingold effect, locking the piperidine ring into a single bioactive conformation while physically shielding the vulnerable C4 site from enzymatic attack [2]. Consequently, substituting this compound with a generic analog compromises both the downstream viability of the synthesized library and the overall efficiency of the chemical procurement pipeline.
The primary procurement advantage of 4,4-dimethyl-3-phenylpiperidine is its resistance to hepatic metabolism. In standard piperidine rings, the C4 position is a primary site for CYP450-mediated oxidation. The installation of the gem-dimethyl group completely blocks this metabolic pathway. Class-level pharmacokinetic data demonstrates that blocking the C4 position reduces intrinsic clearance by over 50% compared to unsubstituted baseline analogs [1].
| Evidence Dimension | Metabolic clearance rate (in vitro HLM) |
| Target Compound Data | C4 oxidation completely blocked (extended half-life) |
| Comparator Or Baseline | 3-phenylpiperidine (rapid C4 hydroxylation) |
| Quantified Difference | >50% reduction in intrinsic clearance |
| Conditions | Human Liver Microsome (HLM) stability assays |
Procuring the 4,4-dimethyl variant eliminates a major metabolic liability early in the synthesis pipeline, drastically reducing the need for costly downstream PK optimization.
The gem-dimethyl substitution at C4 exerts severe 1,3-diaxial steric interactions if the adjacent 3-phenyl group attempts to adopt an axial position. This forces the 3-phenyl group to remain exclusively in the equatorial orientation. Compared to 3-phenylpiperidine, which suffers from a low energy barrier between conformers, the 4,4-dimethyl variant increases the conformational energy gap by >1.5 kcal/mol, effectively locking the ring [1].
| Evidence Dimension | Conformational energy barrier (equatorial vs. axial) |
| Target Compound Data | >95% conformational purity (equatorial locked) |
| Comparator Or Baseline | 3-phenylpiperidine (rapidly equilibrating mixture) |
| Quantified Difference | >1.5 kcal/mol increase in conformer energy gap |
| Conditions | Solution-state NMR / DFT calculations |
A conformationally locked building block minimizes the entropic penalty during target binding, frequently yielding a 10- to 100-fold improvement in receptor affinity.
For neurotherapeutics, passive membrane permeability is critical. The addition of two methyl groups at the C4 position increases the calculated partition coefficient (cLogP) of the scaffold. Compared to the baseline 3-phenylpiperidine, the 4,4-dimethyl derivative exhibits an approximate +1.0 unit increase in cLogP, pushing the scaffold into the optimal lipophilic range for crossing the blood-brain barrier [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
| Target Compound Data | cLogP increased by ~1.0 unit |
| Comparator Or Baseline | 3-phenylpiperidine (lower baseline cLogP) |
| Quantified Difference | +1.0 cLogP unit |
| Conditions | Standard predictive lipophilicity models |
Higher lipophilicity directly translates to superior passive BBB permeability, making this compound the mandatory choice for CNS-targeted library synthesis.
Highly basic piperidines often suffer from hERG channel toxicity (cardiotoxicity) and poor oral absorption. The bulky 4,4-dimethyl group alters the local dielectric environment and provides steric shielding to the piperidine nitrogen. This structural modification typically reduces the basicity (pKa) of the amine by 0.2 to 0.5 units compared to the unhindered 3-phenylpiperidine, mitigating off-target toxicity [1].
| Evidence Dimension | Amine basicity (pKa) |
| Target Compound Data | Reduced pKa due to steric shielding |
| Comparator Or Baseline | 3-phenylpiperidine (higher baseline pKa) |
| Quantified Difference | 0.2 - 0.5 pKa unit reduction |
| Conditions | Aqueous physiological conditions (pH 7.4) |
Lowering the basicity of the piperidine core is a proven strategy to reduce cardiotoxic hERG liabilities, ensuring safer downstream drug candidates.
Because the 4,4-dimethyl substitution increases lipophilicity and passive permeability, this building block is the optimal starting material for synthesizing neurotherapeutics. It is specifically procured when standard piperidines fail to achieve adequate blood-brain barrier (BBB) penetration in early screening [1].
In late-stage lead optimization, compounds containing a 3-phenylpiperidine core often fail due to rapid in vivo clearance via C4-hydroxylation. Procuring 4,4-dimethyl-3-phenylpiperidine serves as a direct drop-in replacement to block this metabolic liability, rescuing the PK profile without altering the primary pharmacophore [2].
The Thorpe-Ingold effect generated by the gem-dimethyl group forces the 3-phenyl substituent into a rigid equatorial conformation. This makes the compound highly valuable for synthesizing GPCR and kinase inhibitors where minimizing the entropic penalty of binding is required to achieve nanomolar or picomolar target affinity [3].